(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid
Overview
Description
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Potential Inhibitors of Ethylene Biosynthesis
The diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been synthesized for potential use in inhibiting ethylene biosynthesis (Wick, Tamm, & Boller, 1995).
Pharmaceutical Applications in Hepatitis C Virus Treatment
(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid (a compound similar to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid) is crucial in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors. Over a dozen drugs under development utilize the special properties of this highly sterically constrained tailor-made amino acid (Sato et al., 2016).
Asymmetric Synthesis in Pharmaceuticals
A new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, which is of high pharmaceutical importance, has been developed. This includes sequential SN2–SN2' dialkylation of a glycine Schiff base Ni(II) complex (Kawashima et al., 2015).
Stereospecific Conversion in Plant Tissues
Research has shown that (1R,2S)-AEC, a related compound to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, is preferentially converted to 1-butene in plant tissues, indicating the stereospecific conversion by enzymes (Hoffman, Yang, Ichihara, & Sakamura, 1982).
Electrochemical Synthesis
Studies have investigated the electrochemical behaviors of compounds similar to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, providing insights into asymmetric electrochemical synthesis (Hazard, Jaouannet, & Tallec, 1982).
Mole-Scale Synthesis for Asymmetric Synthesis
A mole-scale, two-step synthesis of a mixture of diastereomers of a related compound, 3-bromo-2-methyl-1-propyl camphorsulfonate, has been developed. This synthesis is vital for asymmetric synthesis and creating methyl-bearing stereogenic centers in natural products (Mekala & Hahn, 2015).
Conversion in Pea Epicotyls
Studies have shown that only (1R,2S)-AEC, a related compound, is preferentially converted to 1-butene in pea epicotyls. This conversion is inhibited by ACC, suggesting that both reactions are catalyzed by the same enzyme (McKeon & Yang, 2004).
Chiral Ligands in Asymmetric Transformations
The synthesis and characterization of new C2 symmetric chiral bisamide ligands derived from chiral acids, including those related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been reported for use in asymmetric transformations (Majid et al., 2012).
Role in Blockade of NMDA-Induced Convulsions
Compounds like 1-aminocyclopropanecarboxylic acid, which are structurally related to (1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid, have been investigated for their potential in blocking NMDA-induced convulsions, highlighting their significance in neuropathology treatment (Skolnick et al., 1989).
properties
IUPAC Name |
(1R,2S)-2-bromo-1-methylcyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAFCWJNUSCJIA-UCORVYFPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@@H]1Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-bromo-1-methylcyclopropanecarboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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